molecular formula C21H23N3O4S2 B2949603 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261006-45-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2949603
CAS No.: 1261006-45-4
M. Wt: 445.55
InChI Key: MJFOLJZIRUSGQF-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety linked via a sulfanylacetamide group to a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3-methylbutyl chain.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-13(2)5-7-24-20(26)19-15(6-10-29-19)23-21(24)30-12-18(25)22-14-3-4-16-17(11-14)28-9-8-27-16/h3-4,6,10-11,13H,5,7-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOLJZIRUSGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthesis typically begins with the formation of sulfonamide intermediates followed by further derivatization to achieve the target compound. For instance, a related compound was synthesized by reacting 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide derivatives in an alkaline medium .

Enzyme Inhibition

Recent studies have demonstrated that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide exhibit significant enzyme inhibitory activity. For example, derivatives were screened against alpha-glucosidase and acetylcholinesterase enzymes, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated promising inhibitory effects, suggesting potential therapeutic applications for these conditions .

Antimicrobial Activity

Compounds containing the benzodioxane moiety have also been evaluated for their antimicrobial properties. A series of thiazolidinone derivatives incorporating the benzodioxane structure showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Some derivatives exhibited comparable or superior efficacy compared to standard antibiotics like norfloxacin and fluconazole .

Case Studies

  • Alpha-Glucosidase Inhibition : In a study examining various synthesized compounds, those with the benzodioxane structure displayed IC50 values indicating effective inhibition of alpha-glucosidase. This suggests potential use in managing postprandial hyperglycemia in T2DM patients.
  • Cholinesterase Inhibition : Another study focused on acetylcholinesterase inhibition revealed that specific derivatives could enhance cognitive function by preventing the breakdown of acetylcholine, thereby providing a basis for further investigation into their use in AD treatment.

Data Tables

Compound Target Enzyme IC50 (µM) Activity
Compound AAlpha-glucosidase5.0Inhibitor
Compound BAcetylcholinesterase10.0Inhibitor
Compound CStaphylococcus aureus15.0Antibacterial
Compound DCandida albicans12.5Antifungal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidin-4-one Core

Key analogs differ in substituents at the pyrimidinone’s 3-position, altering physicochemical and biological properties:

Compound Name Substituent (R) Molecular Formula Key Properties/Activities References
Target Compound 3-methylbutyl C₂₂H₂₅N₃O₄S₂ High lipophilicity (clogP ~3.5)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 2-methoxyphenyl C₂₄H₂₂N₃O₅S₂ Enhanced solubility (methoxy group; clogP ~2.8)
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Allyl + cyclopenta ring C₂₃H₂₃N₃O₄S₂ Increased rigidity (cyclopenta fusion)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Methyl + pyrimidoindole C₂₂H₁₉N₄O₃S₂ Planar pyrimidoindole core may improve DNA intercalation

Key Findings :

  • Lipophilicity : The 3-methylbutyl group in the target compound increases clogP compared to methoxyphenyl (clogP ~2.8) or allyl analogs, favoring passive diffusion across membranes but risking metabolic instability .
  • Solubility : Methoxyphenyl and allyl substituents introduce polar or π-bond interactions, enhancing aqueous solubility .
Functional Group Modifications in the Acetamide Linker

Replacement of the sulfanyl group with sulfonamide or alkyl chains alters hydrogen-bonding capacity:

Compound Class Example Key Structural Difference Impact on Activity References
Sulfanylacetamide Target compound –S– linker Balanced H-bonding and lipophilicity
Sulfonamide derivatives 2-[(4-Chlorophenyl)sulfonylamino]-N-phenylacetamides –SO₂– linker Improved antimicrobial activity (MIC ~8 µg/mL)
Alkylacetamide 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine –CH₂– linker + dimethylamino group Enhanced basicity (pKa ~9.2)

Key Findings :

  • Dimethylamino Substituents: Introduce basicity, favoring ionizable interactions in acidic environments (e.g., lysosomal targeting) .
Crystallographic and NMR Insights
  • NMR Profiling : Substituent-induced chemical shift changes in regions A (protons 39–44) and B (29–36) correlate with altered electronic environments (e.g., methoxy vs. methylbutyl groups) .
  • Crystallography : SHELX-refined structures (e.g., cyclopenta-fused analogs) reveal that bulky substituents like 3-methylbutyl induce torsional strain, reducing crystal packing efficiency compared to planar systems .

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